

Preclinical Profile of DS18561882: A Novel MTHFD2 Inhibitor for Oncology

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

DS18561882 is a potent and selective small molecule inhibitor of methylenetetrahydrofolate dehydrogenase 2 (MTHFD2), a mitochondrial enzyme critically involved in one-carbon metabolism. Upregulated in a wide array of cancers while minimally expressed in healthy adult tissues, MTHFD2 represents a compelling target for cancer therapy. Preclinical studies have demonstrated that **DS18561882** effectively disrupts the metabolic flux required for nucleotide synthesis, leading to pronounced anti-proliferative effects in cancer cells and significant tumor growth inhibition in vivo. This document provides a comprehensive overview of the preclinical data for **DS18561882**, including its mechanism of action, in vitro and in vivo efficacy, pharmacokinetic properties, and detailed experimental methodologies.

Core Concepts of MTHFD2 Inhibition

MTHFD2 is a key enzyme in the mitochondrial folate cycle, responsible for the conversion of 5,10-methylenetetrahydrofolate to 10-formyltetrahydrofolate. This process is a primary source of one-carbon units, which are essential for the de novo synthesis of purines and thymidylate, the building blocks of DNA and RNA.[1] In rapidly dividing cancer cells, the demand for these precursors is significantly elevated, making them highly dependent on the MTHFD2 pathway.[2] Inhibition of MTHFD2 by **DS18561882** leads to a depletion of the nucleotide pool, inducing replication stress and ultimately triggering cell cycle arrest and apoptosis in cancer cells.[3][4]



Quantitative Preclinical Data for DS18561882

The preclinical activity of **DS18561882** has been characterized through a series of in vitro and in vivo studies, demonstrating its potency, selectivity, and anti-tumor efficacy.

Table 1: In Vitro Activity of DS18561882

Parameter	Value	Target/Cell Line	Reference
IC50	6.3 nM (0.0063 μM)	Human MTHFD2	[5][6]
IC50	570 nM (0.57 μM)	Human MTHFD1	[5][6]
Selectivity	>90-fold	MTHFD2 over MTHFD1	[5][6]
GI50	140 nM (0.14 μM)	MDA-MB-231 (Human Breast Cancer)	[5][6]

Table 2: In Vivo Efficacy of DS18561882 in MDA-MB-231

Xenograft Model

Animal Model	Dosing Regimen	Effect	Reference
Mouse Xenograft	30 mg/kg, BID (Oral)	Dose-dependent tumor growth inhibition	[5][7]
Mouse Xenograft	100 mg/kg, BID (Oral)	Dose-dependent tumor growth inhibition	[5][7]
Mouse Xenograft	300 mg/kg, BID (Oral)	67% Tumor Growth Inhibition (TGI)	[5][7]

Table 3: Oral Pharmacokinetics of DS18561882 in Mice

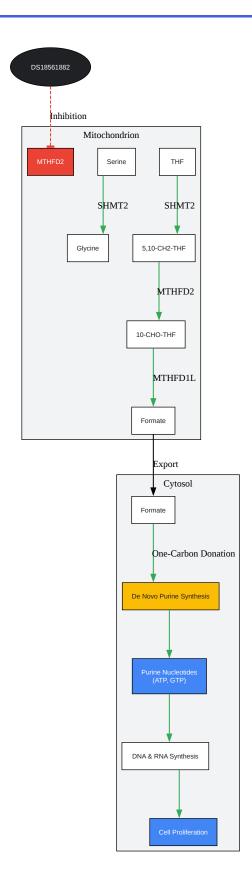


Dose	Cmax (µg/mL)	t1/2 (hours)	AUC (μg·h/mL)	Reference
30 mg/kg	11.4	2.21	64.6	[5]
100 mg/kg	56.5	2.16	264	[5]
300 mg/kg	90.1	2.32	726	[5]

Signaling Pathways and Mechanism of Action

DS18561882 exerts its anti-cancer effects by directly inhibiting the enzymatic activity of MTHFD2 within the mitochondria. This targeted inhibition sets off a cascade of cellular events, primarily impacting nucleotide synthesis.



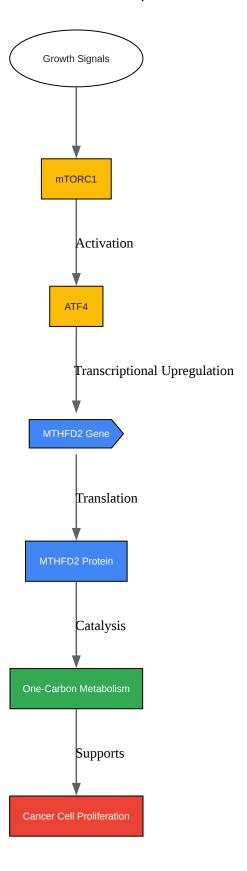


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Mechanism of Action of DS18561882.



Upstream of MTHFD2, its expression is regulated by oncogenic signaling pathways, including the mTORC1 pathway, which activates the transcription factor ATF4.





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Upstream Regulation of MTHFD2 in Cancer.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. The following are representative protocols for key experiments performed with **DS18561882**.

MTHFD2 Enzymatic Assay

This assay quantifies the direct inhibitory effect of **DS18561882** on the enzymatic activity of MTHFD2.



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Workflow for MTHFD2 Enzymatic Assay.

Protocol:

- Preparation: Recombinant human MTHFD2 protein is purified. A reaction mixture is prepared containing assay buffer, the enzyme, and DS18561882 at various concentrations.
- Initiation: The enzymatic reaction is initiated by adding the substrates, 5,10methylenetetrahydrofolate (CH2-THF) and NAD+.
- Incubation: The reaction is incubated at a controlled temperature, typically 37°C.
- Detection: The production of NADH, a product of the dehydrogenase reaction, is measured over time using a plate reader (fluorescence or absorbance).
- Analysis: The IC50 value, the concentration of **DS18561882** that inhibits 50% of the enzyme's activity, is calculated from the dose-response curve.



Cell Viability Assay (MTT Assay)

This assay determines the effect of **DS18561882** on the viability and proliferation of cancer cells.

Protocol:

- Cell Seeding: MDA-MB-231 cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
- Compound Treatment: The cells are treated with various concentrations of DS18561882 or a
 vehicle control and incubated for 72 hours.
- MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert MTT into a purple formazan product.[8]
- Solubilization: A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.
- Measurement: The absorbance is read at 570 nm using a microplate reader.
- Analysis: The GI50 value, the concentration of the compound that causes 50% growth inhibition, is determined.

In Vivo Xenograft Model

This model assesses the anti-tumor efficacy of **DS18561882** in a living organism.

Protocol:

- Cell Implantation: MDA-MB-231 human breast cancer cells are suspended in a suitable medium (e.g., PBS or Matrigel) and subcutaneously injected into the flank of immunodeficient mice (e.g., nude mice).[9][10]
- Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).



- Treatment: Mice are randomized into treatment and control groups. **DS18561882** is administered orally at doses of 30, 100, and 300 mg/kg twice daily (BID). The control group receives the vehicle.
- Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly).
- Endpoint: The study is concluded when tumors in the control group reach a predetermined size. Tumors are then excised and weighed.
- Analysis: Tumor growth inhibition (TGI) is calculated to determine the efficacy of the treatment.

Conclusion

The preclinical data for **DS18561882** strongly support its development as a targeted therapeutic for cancers that overexpress MTHFD2. Its high potency, selectivity for MTHFD2 over MTHFD1, favorable oral pharmacokinetic profile, and significant in vivo anti-tumor activity highlight its potential as a promising clinical candidate. The disruption of one-carbon metabolism via MTHFD2 inhibition represents a novel and targeted approach to cancer therapy, with the potential for a wide therapeutic window due to the differential expression of MTHFD2 in cancerous versus healthy tissues. Further clinical investigation is warranted to fully elucidate the therapeutic potential of **DS18561882** in oncology.

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